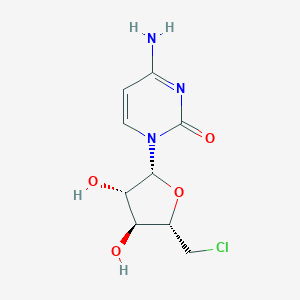

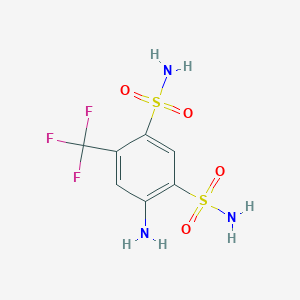

4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

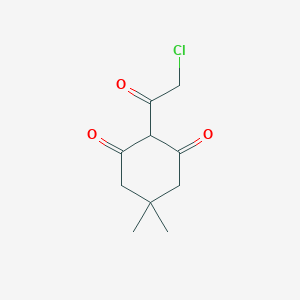

The compound 4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone is a nucleoside analog that is structurally related to pyrimidine derivatives. It is synthesized through a series of chemical reactions that involve the glycosylation of nucleobase anions and subsequent deprotection and displacement reactions. This compound is of interest due to its potential biological activity and its structural similarity to other biologically active compounds such as allopurinol.

Synthesis Analysis

The synthesis of related pyrimidine nucleosides has been described in the literature. For instance, the synthesis of allopurinol and 4-amino-1H-pyrazolo[3,4-d]pyrimidine N1- and N2-(beta-D-arabinofuranosides) involves the glycosylation of a pyrimidine derivative with an arabinofuranosyl chloride, followed by deprotection and nucleophilic displacement reactions . Although the exact synthesis of 4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of reaction products from 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate was elucidated using X-ray crystal structure analyses, and the predominant tautomeric form in DMSO solution was identified by 13C NMR analysis . These techniques are crucial for confirming the molecular structure and understanding the tautomeric forms of pyrimidine nucleosides.

Chemical Reactions Analysis

Pyrimidine nucleosides can undergo various chemical reactions, including glycosylation, deprotection, and nucleophilic displacement. The glycosylation reaction is stereoselective and can lead to the formation of different anomers and glycosylation positions, as evidenced by the synthesis of allopurinol derivatives . These reactions are important for the synthesis of specific nucleoside analogs and can influence their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine nucleosides, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the stability of a nucleoside analog in the presence of enzymes like adenosine deaminase can be assessed by its half-life, which is an important factor for its potential therapeutic use . The tautomeric forms of the compound, as identified by NMR analysis, can also affect its chemical properties and interactions .

Aplicaciones Científicas De Investigación

Nucleoside Analogs and Structural Studies

4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone is structurally related to various nucleoside analogs, which are widely studied for their conformational dynamics, potential biological activities, and applications in crystallography. Studies highlight the synthesis, structural characteristics, and potential therapeutic applications of such compounds.

Conformational Analysis and Sugar Moiety Studies : The structural characteristics of modified DNA constituents, such as those containing the pyrazolo[3,4-d]pyrimidine 2'-deoxy-2'-fluoro-beta-d-arabinonucleosides, have been extensively studied. These nucleosides are known for their remarkably rigid N-conformation, which is different from that of the parent purine 2'-deoxy-2'-fluoro-beta-d-arabinonucleosides. Such studies are crucial for understanding the molecular dynamics and potential biological implications of these nucleosides (He, Mikhailopulo, & Seela, 2003).

Synthesis and Stereoselective Properties : Research has been conducted on the stereoselective synthesis of halogenated 7-deazapurine nucleosides. These studies focus on understanding the impact of different substituents on the base moiety and the sugar conformation, providing insights into the structural diversity and potential bioactivity of these nucleosides (Peng & Seela, 2004).

Crystallographic Analysis and Solid-State Conformation : Investigations into compounds like 2'-deoxy-5-propynylcytidine reveal their ability to form distinct solid-state conformations. Such studies are instrumental in crystallography and provide a deeper understanding of the molecular interactions and stability of these nucleoside analogs (Seela et al., 2007).

Advanced Synthesis Techniques for Unnatural Amino Acids : Efforts have been made to synthesize new unnatural amino acids, incorporating the pyrimidinone ring. These advancements in synthetic chemistry expand the toolkit for drug design and development of novel therapeutic agents (ElMarrouni & Heras, 2015).

Cation Tautomerism and Molecular Recognition in Drug Design : The study of pyrimidines, particularly their cation tautomerism and molecular recognition processes, is crucial in the development of pharmaceuticals. Understanding the hydrogen bonding and structural dynamics of these compounds aids in designing drugs with targeted action (Rajam et al., 2017).

Propiedades

IUPAC Name |

4-amino-1-[(2R,3S,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c10-3-4-6(14)7(15)8(17-4)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGIZMWGUQVFSE-CCXZUQQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone | |

CAS RN |

32659-31-7 |

Source

|

| Record name | 4-Amino-1-(5-chloro-5-deoxy-β-D-arabinofuranosyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32659-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Chloro-5'-deoxyarabinosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)